2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-chloro-4-methoxyphenyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nitration: Introduction of a nitro group into the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the acetamide group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-chloro-4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of specific functional groups within the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-chloro-4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-chloro-4-methoxyphenyl)acetamide include:
- 3-chloro-2-fluorobenzenesulfonyl chloride .
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique chemical structure
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-15-8-10-17(13-19(15)23)26(31(28,29)18-6-4-3-5-7-18)14-22(27)25-16-9-11-21(30-2)20(24)12-16/h3-13H,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZMAGKBEMVRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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